molecular formula C10H14O B3051182 2-Butylphenol CAS No. 3180-09-4

2-Butylphenol

Cat. No. B3051182
CAS RN: 3180-09-4
M. Wt: 150.22 g/mol
InChI Key: GJYCVCVHRSWLNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Butylphenol can be synthesized from chloromethylated polystyrene with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . Another study mentioned the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride leading to the formation of one-dimensional coordination polymers .


Molecular Structure Analysis

The molecular structure of 2-Butylphenol is characterized by a molecular formula of C10H14O, an average mass of 150.218 Da, and a monoisotopic mass of 150.104462 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Butylphenol are not extensively documented, one study mentioned the oxidation reactions of 2,6-di-tert-butylphenol catalyzed by FePTS in the presence and absence of TBHP .


Physical And Chemical Properties Analysis

2-Butylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 233.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol, a flash point of 111.9±8.8 °C, and an index of refraction of 1.523 .

Scientific Research Applications

Electrochemical Reactivity

2-Butylphenol and its analogues, such as 2-tert-butylphenol, have been studied for their electrochemical reactivity with superoxide anion radical (O2 -). Using electrochemical methods like cyclic voltammetry, these compounds showed varying effectiveness in reducing the anodic current intensity associated with O2 - oxidation. This implies potential applications in analyzing antioxidant properties and reactivity patterns in similar structures (Zabik et al., 2019).

Bioactivities and Natural Sources

The bioactivities and natural sources of 2,4-di-tert-butylphenol, an analogue of 2-butylphenol, have been extensively reviewed. This compound, often a major component of essential oils, exhibits potent toxicity against a wide range of organisms, including its producers. The endocidal regulation in producing organisms is a key area of interest (Zhao et al., 2020).

Stereoselective Hydrogenation

2-Butylphenol has been explored in the context of stereoselective hydrogenation. Using a charcoal-supported rhodium catalyst in supercritical carbon dioxide, researchers investigated the hydrogenation of 2-tert-butylphenol. This study offers insights into catalysis and could influence the synthesis of complex organic compounds (Hiyoshi et al., 2007).

Metal Complexes and Antioxidant Activities

Metal complexes containing 2,6-di-tert-butylphenol moieties have been synthesized and characterized for their antioxidant activities. These complexes, exhibiting radical scavenging and LOX inhibition activities, underscore the importance of phenol fragments in modulating antioxidant activity (Milaeva et al., 2013).

Synthesis Development

The synthesis of 2,6-di-tert-4-ethylbutylphenol from 2,6-di-tert-butylphenol, through a catalyzed reaction in a basic medium, highlights the chemical engineering applications of such phenolic compounds (Krysin & Pokrovskii, 2008).

Degradation Kinetics and Mechanism

The degradation kinetics and mechanism of 2,4-Di-tert-butylphenol were explored using the UV/persulfate process. Understanding the degradation pathways and reaction kinetics in advanced oxidation processes has implications for environmental remediation and water treatment technologies (Wang et al., 2016).

Safety And Hazards

2-Butylphenol is considered hazardous. It is moderately toxic by ingestion and skin contact, and it is a severe skin and eye irritant . It is combustible when exposed to heat or flame . When heated to decomposition, it emits acrid and irritating fumes .

Future Directions

While specific future directions for 2-Butylphenol are not extensively documented, one study on 2,4-di-tert-butylphenol (2,4-DTBP) suggested that further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCVCVHRSWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062898
Record name 2-Butylphenol
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Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylphenol

CAS RN

3180-09-4, 28805-86-9
Record name 2-Butylphenol
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Record name o-Butylphenol
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Record name 2-BUTYLPHENOL
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Record name 2-Butylphenol
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Record name Butylphenol
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Synthesis routes and methods

Procedure details

1 200 Parts of p-tert-butylphenol, 800 parts of xylene, 240 parts of sodium hydroxide solution and 1 296 parts of 37% aqueous formaldehyde are reacted as in Example 1 in the apparatus of Example 1 until the formaldehyde content is 1.7%. Then, as in Example 1, the pH is adjusted to 5.5 with 25% sulphuric acid, followed by working up. 1 568 Parts of furfuryl alcohol are then added and 450 ml of aqueous phase is azeotropically distilled off at maximum temperature of 177° C. as in Example 1. After distilling off the entrainer at 130° C./100 mbar, 1 225 parts of furfuryl alcohol are added and 3 890 parts of a furan resin solution are obtained having a residue of 60% (1 hour/170° C.) and a viscosity of 4 750 mPa.s/20° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
H Hart - Journal of the American Chemical Society, 1949 - ACS Publications
In several recent papers1, 2, 3 the effect of bulky groups in the ortho positionsupon the spectra and reactivity of phenols has been investigated. It is to be noted, however, that in nearly …
Number of citations: 31 pubs.acs.org
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
… that of the isolated 2-butylphenol. The mass spectrum … 2-butylphenol was absent in this isolate. These data indicated that the isolated compound was a probable isomer of 2-butylphenol. …
Number of citations: 8 www.sciencedirect.com
F Takahashi, NC Li - The Journal of Physical Chemistry, 1965 - ACS Publications
… Thermodynamic results on hydrogen bonding of 2-¿-butylphenol and of phenol with N-substituted acetamides have been obtained from ultraviolet spectral data. The ultraviolet method …
Number of citations: 32 pubs.acs.org
P Schneider, M Kraus, V Bažant - Collection of Czechoslovak …, 1962 - cccc.uochb.cas.cz
… 2-Butylphenol. 2-Methoxybutylbenzene (228 g) in glacial acetic acid (1140 ml) was demethylated by … Acidification of alkaline shakings yielded 153 g of 2-butylphenol (73'5%). B. p. …
Number of citations: 9 cccc.uochb.cas.cz
N Ramarathnam, LJ Rubin… - Journal of agricultural and …, 1993 - ACS Publications
… , 4-methyl-l-decene, nonylcyclopropane, 5-propyldecane, 1,3-dimethoxybenzene, (1,1dimethylethyl)-4-methoxyphenol, 3-amino-5,6-dimethyltriazolo[4,3-a]pyrazine, 2-butylphenol, …
Number of citations: 78 pubs.acs.org
A Ali, N Khan, A Qadir, MH Warsi, A Ali… - Journal of AOAC …, 2022 - academic.oup.com
Background Adhatoda vasica L. is a medicinal plant, known as Malabar nut in English, belonging to the family Acanthaceae. It has been used traditionally to treat respiratory disorders …
Number of citations: 8 academic.oup.com
ST Vasan, FM Sannaninganavar, NH Ayachit… - Journal of molecular …, 2007 - Elsevier
… and 2-chloro-6-fluoro-benzaldehyde in dilute solutions in different mixed solvents (benzene + paraffin) and on binary mixtures (1:1) of p-fluorophenyl acetonitile+2-butylphenol and 2-…
Number of citations: 9 www.sciencedirect.com
S Goszczynski, RL Crawford - Journal of Labelled Compounds …, 1991 - Wiley Online Library
… Radioactively labelled 2-butylphenol and several of its derivatives have been prepared and described (1-4). The introduction of tert-butyl or iso-butyl substituents into the phenol moiety (…
AM Whaley, JE Copenhaver - Journal of the American Chemical …, 1938 - ACS Publications
4-Z-Butylphenol and 2, 4-di-f-butylphenol have been obtained in thealkylation of phenol with diisobutene at higher temperatures either with phosphoric acid or a large excess of sulfuric …
Number of citations: 9 pubs.acs.org
H Hart, FA Cassis Jr - Journal of the American Chemical Society, 1951 - ACS Publications
In order to study the effect of large substituents ortho to the hydroxyl group on the uncatalyzed alkylation of phenol with Z-butyl chloride, 2, 6-di-Z-butylphenol was synthesized. Its …
Number of citations: 53 pubs.acs.org

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